molecular formula C12H11N3O2 B2864966 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid CAS No. 1285476-29-0

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid

Cat. No.: B2864966
CAS No.: 1285476-29-0
M. Wt: 229.239
InChI Key: MOYTUSIFWRQZSJ-UHFFFAOYSA-N
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Description

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a 4-methylpyrimidin-2-yl group through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 4-methylpyrimidine-2-amine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Nilotinib and Imatinib 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid serves as a key intermediate in the synthesis of nilotinib and imatinib, which are important pharmaceutical compounds .
  • Ester Hydrolysis Esters of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid can be hydrolyzed using lithium hydroxide to produce 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid with good purity .

Pharmaceutical Research

  • Anti-Cholinesterase Activity Analogs of para-aminobenzoic acid, including compounds structurally related to this compound, have shown potential as inhibitors of cholinesterase enzymes, which are relevant in Alzheimer's disease treatment . For example, one study showed that 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid exhibited in vitro activity against the cholinesterase enzyme .
  • Anticancer Activity Para-aminobenzoic acid analogs exhibit anticancer activity. Several studies have demonstrated the ability of these compounds to inhibit the proliferation of cancer cell lines and induce apoptosis .

Related Compounds and Analogs

  • Para-Aminobenzoic Acid (PABA) Analogs Research on para-aminobenzoic acid (PABA) analogs has revealed various biological activities, including anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
  • Schiff Bases Schiff bases, synthesized from PABA and aromatic aldehydes, have been evaluated for cognition-enhancing activities through AChE inhibition .

Summary Table

ApplicationDescription
Pharmaceutical IntermediateKey intermediate in the synthesis of nilotinib and imatinib
Anti-Cholinesterase ResearchAnalogs show potential as cholinesterase inhibitors for Alzheimer's treatment
Anticancer ResearchAnalogs exhibit anticancer activity, inhibiting cancer cell proliferation and inducing apoptosis
Chemical SynthesisUsed in the synthesis of various derivatives and analogs with diverse biological activities
Molecular Hybridization StudiesCombined with aromatic aldehydes to create new compounds with potential pharmacological applications

Mechanism of Action

The mechanism of action of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various derivatives makes it valuable in research and industrial applications.

Biological Activity

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid, also known as 4-Methyl-3-[(4-pyrimidin-2-yl)amino]benzoic acid, is a compound characterized by its unique structure, which features a benzoic acid moiety linked to a pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor.

  • Molecular Formula : C17H14N4O2
  • Molecular Weight : Approximately 306.32 g/mol
  • Structure : The compound exhibits both aromatic and heterocyclic characteristics, which are essential for its biological activity.

Anticancer Properties

Research indicates that this compound may act as an inhibitor of tyrosine kinases, enzymes that play a crucial role in cancer cell signaling pathways. This inhibition could potentially disrupt the proliferation of cancer cells and induce apoptosis. Molecular docking studies have shown favorable interactions between this compound and the active sites of specific tyrosine kinases, suggesting its utility in targeted cancer therapies.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, modulating enzyme activities that are pivotal in metabolic pathways. This property positions it as a candidate for developing drugs aimed at diseases influenced by enzyme dysregulation.

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, particularly kinases. By inhibiting these targets, the compound can alter downstream signaling pathways associated with cell growth and survival.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Aminobenzoic AcidStructureAntimicrobial properties
4-Methylpyrimidine DerivativesStructureAntitumor activity
N-(2-Aminophenyl)-4-(4-pyridin-3-ylpyrimidin-2-yl)amideStructureHDAC inhibition

This table summarizes the biological activities of compounds structurally related to this compound, highlighting its unique features that confer distinct chemical reactivity and biological activity.

Case Studies and Research Findings

  • Tyrosine Kinase Inhibition : A study demonstrated that this compound inhibited specific tyrosine kinases involved in cancer progression. The IC50 values indicated significant potency against these targets, supporting further investigation into its therapeutic potential .
  • Anti-inflammatory Effects : Research has suggested that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations have shown that the compound maintains stability under physiological conditions, which is crucial for its development into a therapeutic agent .

Properties

IUPAC Name

3-[(4-methylpyrimidin-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-5-6-13-12(14-8)15-10-4-2-3-9(7-10)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYTUSIFWRQZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285476-29-0
Record name 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid
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